molecular formula C9H7BrN2O2 B1416165 methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 870235-32-8

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B1416165
M. Wt: 255.07 g/mol
InChI Key: VBGVGEOVGDOBKR-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is a chemical compound with the CAS number 1159982-21-4 . It’s a light-yellow solid .


Molecular Structure Analysis

The molecular formula of “methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is C9H7BrN2O2 . The molecular weight is 255.07 . The InChI code is 1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-4-8(5)12-7/h2-4,12H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is a light-yellow solid . It should be stored at 0-8°C .

Scientific Research Applications

  • Cancer Therapy

    • Field : Medical and Pharmaceutical Research .
    • Application : The compound is used in the synthesis of derivatives that have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .
    • Method : The compound is used to synthesize a series of 1H-pyrrolo[2,3-b]pyridine derivatives. Among them, compound 4h exhibited potent FGFR inhibitory activity .
    • Results : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
  • Treatment of Disorders Involving Elevated Plasma Blood Glucose

    • Field : Medical and Pharmaceutical Research .
    • Application : The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
    • Results : The specific results or outcomes obtained are not detailed in the available resources .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, and H320 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-4-8(5)12-7/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGVGEOVGDOBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653294
Record name Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

CAS RN

870235-32-8
Record name Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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